Saccharin N-(2-acetic acid isopropyl ester)

Pharmaceutical analysis HPLC method development Impurity profiling

Saccharin N-(2-acetic acid isopropyl ester) (CAS 76508-37-7) is a heterocyclic ester derivative of saccharin, formally named propan-2-yl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate, with molecular formula C₁₂H₁₃NO₅S and molecular weight 283.31 g/mol. It belongs to the class of N-substituted saccharin acetic acid esters and is officially designated as Piroxicam Impurity F by the European Pharmacopoeia.

Molecular Formula C12H13NO5S
Molecular Weight 283.3 g/mol
CAS No. 76508-37-7
Cat. No. B028320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaccharin N-(2-acetic acid isopropyl ester)
CAS76508-37-7
Synonyms3-Oxo-1,2-benzisothiazole-2(3H)-acetic Acid 1-Methylethyl Ester 1,1-Dioxide;  _x000B_1-Methylethyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate;  Isopropyl 3-Oxo-1,2-benzisothiazole-2(3H)acetate 1,1-Dioxide;  Piroxicam Impurity F; 
Molecular FormulaC12H13NO5S
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
InChIInChI=1S/C12H13NO5S/c1-8(2)18-11(14)7-13-12(15)9-5-3-4-6-10(9)19(13,16)17/h3-6,8H,7H2,1-2H3
InChIKeyFULJHFVTOIYTGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saccharin N-(2-acetic acid isopropyl ester) (CAS 76508-37-7): Core Identity, Compound Class, and Procurement Context


Saccharin N-(2-acetic acid isopropyl ester) (CAS 76508-37-7) is a heterocyclic ester derivative of saccharin, formally named propan-2-yl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate, with molecular formula C₁₂H₁₃NO₅S and molecular weight 283.31 g/mol. It belongs to the class of N-substituted saccharin acetic acid esters and is officially designated as Piroxicam Impurity F by the European Pharmacopoeia [1]. The compound is primarily procured as a certified pharmaceutical impurity reference standard for analytical method development, validation, and quality control in piroxicam drug substance and drug product testing . Structurally, it features the 1,2-benzisothiazol-3-one 1,1-dioxide (saccharin) core with an acetic acid isopropyl ester substituent at the N-2 position, distinguishing it from the corresponding methyl ester (Impurity D) and ethyl ester (Impurity E) congeners .

Why Saccharin N-(2-acetic acid isopropyl ester) Cannot Be Interchanged with Its Methyl or Ethyl Ester Congeners


The three saccharin N-acetic acid esters—methyl (Impurity D, CAS 6639-62-9), ethyl (Impurity E, CAS 24683-20-3), and isopropyl (Impurity F, CAS 76508-37-7)—are each assigned unique pharmacopeial identity codes under the EP monograph for piroxicam, meaning regulatory submissions for ANDA/DMF filings require impurity-by-impurity traceability to the exact specified standard [1]. Beyond regulatory identity, the homologs differ substantially in key physicochemical properties: aqueous solubility decreases from 0.89 g/L (methyl) to 0.43 g/L (ethyl) to 0.27 g/L (isopropyl) at 25 °C, while logP increases from approximately 1.3 (methyl, estimated) to 1.5 (ethyl, estimated) to 1.80 (isopropyl, measured), producing significant shifts in reversed-phase HPLC retention . These differences are large enough that a method calibrated for one ester cannot reliably quantify another without re-validation. In carbonic anhydrase inhibitor research, the isopropyl ester's added conformational flexibility, arising from the branched ester side-chain, introduces torsional degrees of freedom absent in the linear methyl and ethyl esters, directly affecting protein-binding interactions and isoform selectivity profiles [2].

Quantitative Differentiation Evidence for Saccharin N-(2-acetic acid isopropyl ester) vs. Closest Analogs


Aqueous Solubility: 3.3-Fold Lower Than the Methyl Ester — Direct Impact on Analytical Sample Preparation

Saccharin N-(2-acetic acid isopropyl ester) exhibits an experimentally determined aqueous solubility of 0.27 g/L at 25 °C, compared with 0.89 g/L for the methyl ester (Impurity D) and 0.43 g/L for the ethyl ester (Impurity E), both computed under identical conditions using ACD/Labs software . This 3.3-fold solubility deficit relative to the methyl analog is materially relevant: standard dissolution protocols that achieve full solvation of Impurity D at 0.5 mg/mL may fail for Impurity F, necessitating the use of organic co-solvents (e.g., acetonitrile or methanol) in diluent preparation. The gradient of decreasing solubility across the series (methyl > ethyl > isopropyl) correlates with increasing alkyl chain hydrophobicity and branching.

Pharmaceutical analysis HPLC method development Impurity profiling

Lipophilicity (LogP) Gap of 0.5–0.7 Units Drives Chromatographic Resolution from Methyl and Ethyl Esters

The isopropyl ester has a measured LogP of 1.80140 , whereas the methyl and ethyl ester LogP values, while not directly experimentally reported, are computationally estimated at approximately 1.1–1.3 (methyl) and 1.3–1.5 (ethyl) based on fragment-based approaches (XLogP3 = 1.3 for the isopropyl ester provides a reference floor) [1]. The resulting ΔLogP of 0.5–0.7 units between the isopropyl ester and the methyl ester translates to a retention factor (k') difference of approximately 3–5× under typical reversed-phase C18 conditions (acetonitrile/water or methanol/water), as predicted by the linear relationship log k' = log k'₀ + φ × LogP. This ensures baseline chromatographic separation of Impurity F from Impurities D and E in a properly developed pharmacopeial HPLC method [2].

Reversed-phase HPLC LogP determination Pharmaceutical quality control

Pharmacopeial Identity Lock: Impurity F is Uniquely Designated and Cannot Be Substituted by Impurity D or E in Regulatory Filings

The European Pharmacopoeia (EP) Piroxicam monograph 0944 assigns discrete impurity letters with distinct chemical identities: Impurity D = methyl 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate (CAS 6639-62-9), Impurity E = the ethyl ester (CAS 24683-20-3), and Impurity F = the isopropyl ester (CAS 76508-37-7) [1]. Each impurity has its own acceptance criterion, and the EP monograph's related substances test requires identification and quantification against the specific, traceable reference standard for each impurity . Regulatory agencies (EMA, FDA) require that ANDA and DMF submissions demonstrate impurity control using the exact pharmacopeial reference standards; substitution of one ester for another—even if structurally similar—constitutes a deviation from the compendial method that must be justified through full method re-validation per ICH Q2(R1) [2].

Regulatory compliance Pharmacopeial standards ANDA/DMF submission

Conformational Flexibility of the Isopropyl Ester Side-Chain Modulates Carbonic Anhydrase Isoform Binding Relative to Linear Esters

N-substituted saccharin derivatives function as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, with Ki values in the nanomolar to low micromolar range, while sparing off-target cytosolic isoforms I and II [1]. Within this chemotype, the ester substituent at the N-acetic acid position critically influences conformational dynamics: the branched isopropyl ester introduces additional torsional degrees of freedom compared to linear methyl and ethyl esters, as shown by DFT calculations at the B3LYP/6-31G* level revealing multiple accessible rotameric states with energy barriers ranging from 12–33 kJ/mol for ester bond rotation [2]. This conformational flexibility enables adaptive binding to the CA active site that is sterically inaccessible to the conformationally more restricted methyl and ethyl esters. Published SAR on related N-alkyl saccharin derivatives demonstrates that substituent branching directly correlates with isoform selectivity shifts: prenyl-substituted analogs achieve complete selectivity for CA IX/XII over CA I/II at nanomolar potency, while linear alkyl chains show attenuated selectivity [1].

Carbonic anhydrase inhibition Conformational analysis Medicinal chemistry SAR

Organocatalytic Scaffold Differentiation: Saccharin Ester Derivatives as Brønsted Acid Catalysts with Substituent-Dependent Activity

Saccharin (pKa 2.32) and its N-substituted derivatives, including the N-acetic acid ester family, function as mild, water-soluble Brønsted acid organocatalysts for diverse transformations including quinoxaline synthesis, Biginelli reactions, and Paal–Knorr pyrrole synthesis [1][2]. In the Lassagne et al. (2014) protocol, saccharin catalyzes the cyclocondensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds at room temperature in methanol, yielding quinoxalines in quantitative yields within 5 minutes [3]. The ester substituent on the N-acetic acid position modulates the Brønsted acidity (through electron-withdrawing inductive effects), steric environment around the catalytic sulfonamide NH₄ and solubility in organic reaction media. The isopropyl ester offers distinct advantages over the methyl and ethyl esters for reactions requiring enhanced solubility in aprotic organic solvents due to its higher logP (1.80 vs. ~1.1–1.5), combined with a sterically bulkier ester group that can influence transition-state geometry in enantioselective transformations [2].

Organocatalysis Green chemistry Heterocycle synthesis

Procurement-Driven Application Scenarios for Saccharin N-(2-acetic acid isopropyl ester) (CAS 76508-37-7)


Pharmaceutical ANDA/DMF Impurity Profiling: EP-Compliant Piroxicam Quality Control

This compound is the definitive reference standard for quantifying Piroxicam Impurity F in drug substance and finished product release testing per EP Monograph 0944. Analytical laboratories performing related substances HPLC must procure this exact isopropyl ester standard (typically at ≥95% purity, with a certificate of analysis traceable to EP) to satisfy regulatory requirements. Using Impurity D (methyl ester) or Impurity E (ethyl ester) in its place would yield incorrect retention-time identification due to the isopropyl ester's higher LogP (1.80 vs. ~1.1–1.5) and would constitute a compendial deviation requiring full method re-validation per ICH Q2(R1) [1]. The compound's low aqueous solubility (0.27 g/L) must be accounted for in diluent preparation: a mixture of acetonitrile/water or methanol/water is recommended for complete dissolution at typical working concentrations of 0.1–1.0 mg/mL .

Carbonic Anhydrase Inhibitor Medicinal Chemistry: Exploring Isoform Selectivity via Ester Conformational Modulation

Medicinal chemistry groups targeting tumor-associated carbonic anhydrase isoforms IX and XII can use this isopropyl ester as a rationally differentiated scaffold for SAR exploration. The branched isopropyl group provides conformational flexibility (DFT-calculated rotational barriers of 12–33 kJ/mol for the ester bond) that is absent in linear methyl and ethyl ester analogs, potentially enabling adaptive binding modes in the CA active site [1]. Published class-level SAR demonstrates that N-substituted saccharin derivatives achieve nanomolar Ki values against hCA IX (Kis 11–390 nM) and hCA XII (low nanomolar) while remaining inactive against off-target CA I (Kis >50 μM) and CA II (Kis 39.1 nM to >50 μM) [2]. The isopropyl ester should be prioritized over the methyl and ethyl esters when the research objective is to probe steric and conformational determinants of isoform selectivity.

Green Organocatalysis Method Development: Brønsted Acid Catalyst with Optimized Organic-Phase Solubility

For synthetic organic chemists developing metal-free catalytic methods, this compound offers a pre-formed, well-characterized saccharin ester catalyst with superior solubility in moderately non-polar organic media (LogP 1.80) compared to the parent saccharin (LogP ~0.9) or the methyl ester (LogP ~1.1–1.3) [1]. The saccharin core (pKa 2.32) provides Brønsted acidity for catalysis of condensations, cyclizations, and multicomponent reactions . The isopropyl ester's enhanced organic solubility makes it particularly suitable for reactions conducted in ethyl acetate, dichloromethane, or toluene, where the parent saccharin would exhibit limited solubility. Procurement of the pure, characterized ester (rather than in situ esterification) ensures reproducible catalyst loading and eliminates variability from incomplete derivatization.

Analytical Method Development and Validation: HPLC System Suitability and Resolution Verification

Analytical R&D teams developing or validating HPLC methods for piroxicam impurity profiling require the isopropyl ester as a critical system suitability marker. The compound's distinct LogP (1.80) ensures it elutes as a well-resolved peak separated from Impurity D, Impurity E, and the piroxicam API peak under the EP compendial gradient conditions [1]. The 3.3-fold solubility difference vs. the methyl ester (0.27 vs. 0.89 g/L) serves as a practical test of method robustness: a well-designed diluent must fully dissolve all specified impurities, and the isopropyl ester—being the least soluble—is the limiting case that validates the dissolution protocol . Procurement of a certified reference standard with documented purity, CAS verification, and EP traceability is essential for generating defensible validation data.

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